Product packaging for Hatomarubigin A(Cat. No.:CAS No. 139562-86-0)

Hatomarubigin A

Cat. No.: B149077
CAS No.: 139562-86-0
M. Wt: 336.3 g/mol
InChI Key: INDHOTAYTXVPSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Hatomarubigin A within Natural Products Chemistry

Natural products, compounds produced by living organisms, have historically served as a rich source of pharmaceuticals and other bioactive molecules. This compound fits within this domain as a secondary metabolite isolated from Streptomyces species. nih.govnih.gov Streptomyces are a genus of bacteria well-known for their prolific production of diverse bioactive compounds, including antibiotics, antitumor agents, and enzyme inhibitors. mdpi.comoup.comdntb.gov.ua The study of compounds like this compound contributes to the broader understanding of microbial biosynthesis and the potential for discovering novel therapeutic agents from natural sources.

Significance of this compound in Angucycline Research

This compound is classified as an angucycline, a group of naturally occurring aromatic polyketides characterized by a benz[a]anthraquinone skeleton. nih.govnih.gov Angucyclines exhibit a wide array of biological activities, including antibacterial, antiviral, antitumor, enzyme inhibitory, and platelet aggregation inhibitory effects. nih.govnih.gov The structural diversity within the angucycline family is considerable, arising from variations in oxidation states and substitution patterns on the core tetracyclic structure. nih.gov

Hatomarubigins A, B, C, and D were isolated from Streptomyces sp. strain 2238-SVT4. nih.govnih.gov this compound, along with Hatomarubigins B and C, were produced when a part of the hrb gene cluster was expressed in Streptomyces lividans TK23. nih.govnih.gov Hatomarubigin D is notable for its unique dimeric structure featuring a methylene (B1212753) linkage, a characteristic not commonly found in other angucyclines. nih.govmushroomlab.cn Research into hatomarubigins, including this compound, contributes to understanding the biosynthesis and potential applications of this important class of natural products.

Overview of Key Research Areas in this compound Studies

Research on this compound primarily focuses on several key areas. One significant area involves the elucidation of its biosynthetic pathway. Studies have identified and characterized the hrb gene cluster in Streptomyces sp. strain 2238-SVT4, which is responsible for the biosynthesis of hatomarubigins, including this compound. nih.govnih.govoup.comresearchgate.net This gene cluster contains various open reading frames (ORFs) encoding enzymes such as polyketide synthase, ketoreductase, aromatase, cyclase, O-methyltransferase, oxidoreductase, and oxygenase, all involved in the construction and modification of the angucycline scaffold. nih.gov

Another important research area is the chemical synthesis of this compound and related angucyclines. Synthetic approaches aim to develop efficient routes to access these complex molecules, which can facilitate the production of larger quantities for biological evaluation and the creation of analogs with potentially improved properties. stonybrook.eduresearchgate.netresearchgate.netpublish.csiro.augrafiati.comucl.ac.uk

Furthermore, research explores the biological activities associated with this compound and other hatomarubigins. While the provided instructions strictly exclude dosage and safety profiles, it is noted that hatomarubigins have been studied for their biological effects, including the ability to reverse colchicine (B1669291) resistance in multidrug-resistant tumor cells. nih.gov Some angucyclinones, as a class, have shown cytotoxicity against various human cell lines. mdpi.comgoettingen-research-online.denih.gov

Key research areas can be summarized as:

Biosynthesis and genetic analysis of the hrb gene cluster. nih.govnih.govoup.comresearchgate.net

Chemical synthesis and methodology development. stonybrook.eduresearchgate.netresearchgate.netpublish.csiro.augrafiati.comucl.ac.uk

Investigation of biological activities, particularly those related to multidrug resistance and cytotoxicity. nih.govmdpi.comgoettingen-research-online.denih.gov

These research efforts collectively contribute to a deeper understanding of this compound, its origin, structure-activity relationships within the angucycline family, and its potential as a lead compound for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B149077 Hatomarubigin A CAS No. 139562-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139562-86-0

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3S)-6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1

InChI Key

INDHOTAYTXVPSZ-VIFPVBQESA-N

SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

Isomeric SMILES

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

Canonical SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

Other CAS No.

139562-86-0

Synonyms

hatomarubigin A

Origin of Product

United States

Discovery, Isolation, and Early Characterization of Hatomarubigin a

Historical Context of Hatomarubigin Series Discovery

The discovery of the hatomarubigin series of compounds emerged from the broader scientific exploration of angucycline antibiotics. Angucyclines represent a significant class of naturally occurring aromatic polyketides produced by microorganisms, particularly bacteria of the genus Streptomyces. nih.gov These compounds are characterized by a distinctive benz[a]anthraquinone skeleton derived from a decaketide precursor. nih.gov Historically, angucycline antibiotics have been the subject of extensive research due to their wide array of biological activities, including antibacterial, antiviral, and antitumor properties. nih.gov

The hatomarubigins, specifically Hatomarubigin A, B, C, and D, were identified as novel members of this family. nih.govnih.gov Their discovery was significant because they exhibited a noteworthy biological activity: the ability to counteract colchicine (B1669291) resistance in multidrug-resistant (MDR) tumor cells. nih.govnih.gov This particular finding placed them in a context of great interest for cancer research, as multidrug resistance is a major obstacle in chemotherapy. The hatomarubigin series, therefore, contributed to the expanding diversity of angucycline structures and their potential therapeutic applications.

Isolation Source and Strain Identification (Streptomyces sp. 2238-SVT4)

This compound, along with its related compounds, was first isolated from the cultured broth of a bacterial strain identified as Streptomyces sp. 2238-SVT4. nih.gov The isolation process involved standard microbiological and chemical extraction techniques. The Streptomyces strain was cultivated through fermentation. nih.gov Following fermentation, the broth was centrifuged, and the mycelium was extracted using acetone. The resulting aqueous concentrate was then extracted with ethyl acetate (B1210297). nih.gov This extract, containing a complex of metabolites, was further purified to yield the individual hatomarubigin compounds. nih.govnih.gov The structural elucidation of this compound, B, C, and D was accomplished using nuclear magnetic resonance (NMR) spectroscopy, including various two-dimensional NMR techniques. nih.gov The producing organism, Streptomyces sp. 2238-SVT4, was identified as the source of this unique angucycline complex. nih.govnih.gov The biosynthetic gene cluster responsible for producing hatomarubigins, designated the hrb gene cluster, was later identified and characterized from this strain. nih.gov

Isolation & Identification Summary
Compound Series Hatomarubigins A, B, C, D
Producing Organism Streptomyces sp.
Strain Designation 2238-SVT4
Isolation Source Cultured Fermentation Broth
Extraction Solvents Acetone, Ethyl Acetate
Structural Elucidation Method Nuclear Magnetic Resonance (NMR) Spectroscopy

Initial Biological Observations Pertaining to Cellular Interactions

The primary and most significant initial biological observation for the hatomarubigin complex was its effect on multidrug-resistant (MDR) tumor cells. nih.gov Specifically, this compound and its congeners were found to enhance the cytotoxicity of colchicine against these resistant cells. nih.gov Colchicine is an anticancer agent that can become ineffective when tumor cells develop resistance mechanisms. The hatomarubigins were observed to reverse this resistance, restoring the sensitivity of the MDR tumor cells to colchicine's cytotoxic effects. nih.gov This activity pointed to a specific interaction with cellular pathways or components responsible for drug efflux or detoxification, which are common mechanisms of multidrug resistance. This finding established the initial biological profile of this compound as a potential agent for overcoming resistance in cancer therapy.

Early Biological Findings
Primary Activity Reversal of Colchicine Resistance
Cell Type Multidrug-Resistant (MDR) Tumor Cells
Observed Effect Enhanced cytotoxicity of colchicine
Implication Potential to overcome multidrug resistance in cancer

Biosynthetic Pathways and Genetic Foundations of Hatomarubigin a

Classification of Hatomarubigin A within the Angucycline Polyketide Family

This compound belongs to the angucycline family of aromatic polyketides. nih.govnih.govebi.ac.uk Angucyclines are a large group of naturally occurring aromatic polyketides primarily produced by microorganisms, particularly Streptomyces species. nih.govnih.gov They are characterized by a tetracyclic benz[a]anthraquinone skeleton, which originates from a decaketide precursor. nih.gov Despite this common structural foundation, angucyclines exhibit considerable structural diversity, arising from variations in their oxidation states and tailoring modifications. nih.gov Hatomarubigins A, B, C, and D are all classified within this angucycline family. nih.govnih.gov

Elucidation of the Hatomarubigin Biosynthesis Gene Cluster (hrb Cluster)

The biosynthesis of hatomarubigins is governed by a specific gene cluster, designated as the hrb cluster, identified in Streptomyces sp. strain 2238-SVT4. nih.govnih.gov The identification of this cluster was facilitated by PCR using primers designed from conserved amino acid sequences of aromatase and cyclase genes, which are commonly found in angucycline biosynthesis gene clusters from other Streptomyces species like the landomycin, jadomycin, and urdamycin producers. nih.govtandfonline.com

Identification and Annotation of Open Reading Frames (ORFs)

Sequencing of a 35-kbp DNA fragment from Streptomyces sp. strain 2238-SVT4 revealed the presence of 33 open reading frames (ORFs). nih.gov Based on homology searches, 17 of these ORFs showed similarity to previously reported angucycline biosynthesis genes. nih.gov Considering their positions and predicted functions, 30 of these ORFs were designated as hrb genes and considered candidates for the hatomarubigin biosynthesis gene cluster. nih.gov Annotation of these ORFs involved identifying their potential functions based on sequence similarity to known genes and protein domains. readthedocs.ioasm.org The hrb cluster was found to contain genes encoding key enzymes typically involved in angucycline biosynthesis, including those for the minimal polyketide synthase, ketoreductase, aromatase, cyclase, O-methyltransferase, oxidoreductase, and oxygenase. nih.govnih.gov

Roles of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Oxidoreductases, O-Methyltransferases, Oxygenases)

The hrb gene cluster encodes a suite of enzymes that catalyze the various steps in hatomarubigin biosynthesis. The core structure is synthesized by a minimal polyketide synthase (PKS), which typically consists of ketosynthase (KS), chain length determinant factor (CLF), and acyl carrier protein (ACP) components. nih.govwikipedia.org These enzymes are responsible for the iterative condensation of malonyl-CoA extender units to form the polyketide chain. wikipedia.org

Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure. Oxidoreductases, O-methyltransferases, and oxygenases play crucial roles in these modifications. nih.govnih.govresearchgate.netsciepublish.comfrontiersin.org For instance, the hrbU gene is a candidate for an O-methyltransferase, showing homology to tcmO from the tetracenomycin biosynthesis pathway. nih.gov HrbG, a putative oxygenase homologous to LndM2 involved in landomycin biosynthesis, is suggested to catalyze the 6-hydroxylation of rubiginone B₂, an intermediate, to yield this compound. nih.gov The hrbX gene, homologous to lanZ5 encoding an oxygenase in landomycin biosynthesis, is found alongside the reductase gene hrbW, suggesting their involvement in hydroxylation reactions, such as 11-hydroxylation. nih.gov

Enzymatic Mechanisms in this compound Pathway Elucidation

The elucidation of the this compound biosynthetic pathway involves understanding the specific enzymatic reactions that transform the initial polyketide chain into the final product.

Investigation of Post-Polyketide Synthase Tailoring Modifications

Post-PKS modifications are essential for generating the structural diversity observed in angucyclines. nih.govsciepublish.comnih.govucl.ac.uknih.govmdpi.com These modifications, catalyzed by enzymes like oxidoreductases, methyltransferases, and oxygenases, include hydroxylations, methylations, glycosylations, and other alterations to the polyketide backbone. nih.govsciepublish.comnih.govnih.govmdpi.com In the context of hatomarubigin biosynthesis, specific enzymes encoded by the hrb cluster carry out these tailoring steps. For example, the proposed pathway involves hydroxylation steps catalyzed by enzymes like HrbG. nih.gov The function of genes like hrbF, which has no homology to known angucycline biosynthesis genes, has been investigated through gene disruption studies, revealing its potential role in regulating the regiospecificity of oxygenation enzymes and leading to the production of new metabolites like hatomarubigin F (5-hydroxyhatomarubigin E). nih.gov

Characterization of Dimerization Processes (e.g., Hatomarubigin D Formation by HrbY)

A notable aspect of hatomarubigin biosynthesis is the formation of the dimeric compound, hatomarubigin D, which possesses a unique methylene (B1212753) linkage. nih.govnih.govresearchgate.net This dimerization process is catalyzed by the enzyme HrbY. nih.govnih.govresearchgate.net HrbY is a putative oxidoreductase that has been shown to convert hatomarubigin C into hatomarubigin D in the presence of methylcobalamin (B1676134) and NADPH as cofactors. nih.gov Heterologous expression studies in Streptomyces lividans carrying the hrb gene cluster, including hrbY, resulted in the production of hatomarubigin D, confirming the role of HrbY in this dimerization. researchgate.netnih.gov The mechanism of methylene bridge formation catalyzed by HrbY is a subject of ongoing research, particularly regarding the source of the methylene unit in vivo. researchgate.net

Heterologous Expression Systems for Hatomarubigin Biosynthesis

Heterologous expression systems have been instrumental in dissecting the hatomarubigin biosynthetic pathway and producing hatomarubigin compounds. The hrb gene cluster, responsible for hatomarubigin biosynthesis in Streptomyces sp. strain 2238-SVT4, has been successfully expressed in a heterologous host, Streptomyces lividans TK23. nih.govnih.gov

Expression of a specific portion of the hrb gene cluster, spanning from hrbR1 to hrbX (consisting of 25 genes), along with hrbY, in S. lividans resulted in the production of all known hatomarubigins, including the unique dimeric hatomarubigin D. naturalproducts.netnih.govresearchgate.net This indicates that this set of genes is sufficient for the biosynthesis of the diverse hatomarubigin structures. nih.gov

Further functional analysis of individual genes within the hrb cluster has been performed using gene disruption in this heterologous expression system. nih.govresearchgate.net For instance, disrupting hrbF, a gene without significant homology to known angucycline biosynthesis genes, led to the detection of a new metabolite, designated hatomarubigin F. nih.govresearchgate.net Structural analysis identified hatomarubigin F as 5-hydroxyhatomarubigin E, suggesting that HrbF plays a role in regulating the regiospecificity of oxygenation enzymes during the biosynthetic process. nih.govresearchgate.net

The hrb gene cluster itself is approximately 35 kbp in size and contains 33 open reading frames (ORFs), with 30 designated as hrb genes potentially involved in hatomarubigin biosynthesis. nih.gov These genes include those encoding the minimal polyketide synthase, ketoreductase, aromatase, cyclase, O-methyltransferase, oxidoreductase, and oxygenase enzymes, which are characteristic of angucycline biosynthetic pathways. nih.govnih.gov

Comparative Biosynthetic Analyses with Related Angucyclinones

Comparative biosynthetic analyses reveal that the hatomarubigin biosynthetic pathway shares common features with other angucyclinone pathways while also possessing unique aspects, particularly concerning the formation of the dimeric structure of hatomarubigin D. The hrb gene cluster contains genes for the minimal polyketide synthase, ketoreductase, aromatase, and cyclase, which are conserved elements in angucycline biosynthesis gene clusters and are responsible for constructing the tetracyclic angucycline framework. nih.govnih.govtandfonline.com Homology searches have shown similarities between Hrb proteins and enzymes involved in the biosynthesis of other angucyclines like urdamycin, jadomycin, and landomycin. For example, the hrbI gene resembles lanV, a 6-ketoreductase gene in landomycin biosynthesis, suggesting a similar function. nih.gov Similarly, SprH from the saprolmycin pathway shows similarity to UrdL and SchP4, involved in urdamycin and Sch-47554 biosyntheses, while SprC is similar to UrdF and SchP9, putative cyclases in angucycline formation. tandfonline.com

A distinctive feature of hatomarubigin biosynthesis is the formation of the methylene linkage in the dimeric hatomarubigin D. nih.govnih.govresearchgate.net The putative oxidoreductase HrbY, encoded within the hrb gene cluster, has been confirmed as a candidate enzyme for catalyzing this methylene bridge formation through gene disruption and heterologous expression experiments. researchgate.net While the enzymatic activity of HrbY has been demonstrated in the conversion of hatomarubigin C to hatomarubigin D in vitro, the precise biological source of the methylene group in vivo remains to be fully elucidated. researchgate.net This enzymatic dimerization catalyzed by a putative oxidoreductase distinguishes the hatomarubigin pathway from some other dimeric natural product pathways where different enzyme families, such as NmrA-like regulatory proteins, are implicated in C-C coupled dimerization. researchgate.netacs.org

Bioinformatic comparisons with other angucycline biosynthetic gene clusters, including those responsible for classical and C-ring-cleaved angucyclines like lugdunomycin and thioangucycline, highlight conserved core genes for the angucyclinone carbon scaffold. semanticscholar.org However, variations exist in tailoring enzymes, such as methyltransferases and ketoreductases, which contribute to the structural diversity observed within the angucycline family. semanticscholar.org The presence of a homologous methyltransferase HrbU in the hatomarubigin pathway, similar to LugN in lugdunomycin biosynthesis, suggests the potential for O-methylation tailoring reactions. semanticscholar.org

The study of hatomarubigin biosynthesis through heterologous expression and comparative genomics provides valuable insights into the enzymatic machinery and genetic basis underlying the production of this structurally interesting class of angucyclinones, particularly the unique dimerization event leading to hatomarubigin D.

Molecular and Cellular Mechanisms of Hatomarubigin a Bioactivity

Modulation of Cellular Processes by Hatomarubigin A

This compound has been observed to influence fundamental cellular processes, including interactions with the cytoskeleton and mechanisms related to multidrug resistance.

Interactions with Cellular Cytoskeletal Components (e.g., Colchicine (B1669291) Potentiation)

While direct studies specifically detailing this compound's interaction with cytoskeletal components are limited in the provided search results, the broader context of angucyclines and related compounds, such as colchicine, offers insights. Colchicine is a well-known anti-mitotic drug that disrupts cytoskeletal functions by inhibiting the polymerization of β-tubulin into microtubules. nih.govdrugbank.com This action prevents processes like the activation, degranulation, and migration of neutrophils. drugbank.com Colchicine binds to the tubulin β-subunit at the colchicine binding site, preventing the protein from adopting a straight conformation necessary for assembly. nih.gov Given that some angucyclines share structural similarities with colchicine site inhibitors nih.gov, it is plausible that this compound or related angucyclines could exert some of their effects through interactions with tubulin or other cytoskeletal elements. However, specific research confirming this compound's direct binding to tubulin or its potentiation of colchicine activity was not found in the provided snippets.

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets and downstream signaling pathways affected by this compound is crucial for understanding its mechanism of action.

Receptor Binding Studies and Enzyme Inhibition Profiling

Characterizing the interaction of this compound with biological molecules, such as receptors and enzymes, is a key step in defining its molecular targets. Enzyme inhibition profiling involves assessing the compound's ability to inhibit the activity of specific enzymes. nih.govresearchgate.net Inhibitors can interact with enzymes reversibly or irreversibly, binding at the active site (competitive inhibition) or at distinct allosteric sites (non-competitive or uncompetitive inhibition). csbsju.edunih.govlibretexts.org Receptor binding studies investigate the affinity and specificity of a compound's binding to cellular receptors, which can trigger or block downstream signaling cascades. csbsju.edu While the provided search results mention the general importance of identifying molecular targets and pathways in the context of diseases like cancer nih.govrsc.orgnih.gov, specific studies detailing receptor binding or comprehensive enzyme inhibition profiling for this compound were not present. Research on angucycline biosynthesis mentions enzymes involved in their production researchgate.netacs.orgnih.gov, but this does not directly address this compound's targets within a biological system.

Downstream Cellular Signaling Cascade Perturbations

Upon binding to a target receptor or inhibiting an enzyme, this compound would likely trigger a cascade of events within the cell, altering downstream signaling pathways. These pathways regulate various cellular functions, including proliferation, survival, migration, and apoptosis. nih.govnih.gov For instance, pathways like PI3K/Akt/mTOR and MAPK/ERK are frequently implicated as molecular targets in cancer therapy due to their roles in cell growth and survival. nih.govnih.gov Perturbations in these or other signaling cascades could explain the observed biological activities of this compound. While the search results highlight the significance of understanding downstream signaling nih.govnih.gov, specific data on how this compound perturbs particular cellular signaling cascades was not found.

Structure Activity Relationship Sar Studies and Rational Design of Hatomarubigin a Derivatives

Principles and Methodologies of Structure-Activity Relationship Analysis Applied to Hatomarubigin A

SAR analysis of this compound involves correlating structural variations with observed biological activities. wikipedia.orggardp.orgcollaborativedrug.com This typically begins with the isolation and characterization of the parent compound and its naturally occurring congeners, such as hatomarubigins B, C, and D. nih.gov Comparing the structures and activities of these related compounds provides initial insights into which parts of the molecule are essential for activity. gardp.org

Methodologies employed in SAR studies of this compound and similar angucyclines include:

Synthesis of Analogs: Chemical synthesis is used to create derivatives with specific modifications, such as alterations to substituents, changes in oxidation state, or modifications to the ring system. The biological activity of each synthesized analog is then evaluated.

Bioassays: In vitro and in vivo bioassays are used to measure the biological activity of this compound and its derivatives. For this compound, this has included testing for cytotoxicity against various cell lines and its ability to reverse multidrug resistance. nih.govmdpi.com

Spectroscopic Analysis: Techniques like NMR and mass spectrometry are crucial for confirming the structures of synthesized derivatives and isolated compounds. jst.go.jp

Analysis of Natural Variants: Studying the structures and activities of other angucycline antibiotics produced by Streptomyces species can provide a broader context for understanding the SAR of this compound. nih.govmdpi.comjst.go.jpfrontiersin.org

The principle is that changes in chemical structure lead to changes in biological activity, allowing researchers to deduce the importance of specific structural elements. wikipedia.orgcollaborativedrug.com

Identification of Key Structural Features Dictating Biological Efficacy

Studies on angucycline antibiotics, including hatomarubigins, have highlighted the importance of the benz[a]anthraquinone skeleton and its associated substituents and stereochemistry for biological activity. nih.govmdpi.com While specific detailed SAR data solely focused on every aspect of this compound is not extensively available in the provided search results, general principles from angucycline SAR and related studies can be applied.

The core angucycline structure is fundamental to the activity of this class of compounds. nih.gov Modifications to the ring system or the presence and position of functional groups significantly impact their biological properties. mdpi.com

Impact of Specific Substituents on Cellular Effects

The nature and position of substituents on the angucycline core play a critical role in determining the biological efficacy and cellular effects of compounds like this compound. mimedb.orgepo.orgnih.gov For instance, the presence of hydroxyl groups, methoxy (B1213986) groups, or glycosidic chains can influence factors such as solubility, lipophilicity, target binding affinity, and metabolic stability, all of which impact cellular uptake and activity. jst.go.jp

While specific data on how each substituent on this compound precisely affects its cellular effects is not detailed in the search results, related angucyclinone studies indicate that even subtle changes in substituent patterns can lead to significant differences in cytotoxic potency and spectrum of activity against various cell lines. mdpi.com For example, a new metabolite, hatomarubigin F, identified as 5-hydroxyhatomarubigin E, was detected in a study involving the heterologous expression of hatomarubigin biosynthesis genes, suggesting that hydroxylation at specific positions can occur and may influence activity. nih.gov

General principles of substituent effects in organic chemistry, such as electronic and steric effects, are applicable. Electron-donating or withdrawing groups can alter the electron density distribution across the molecule, affecting interactions with biological targets. Steric bulk of substituents can influence binding to active sites of enzymes or receptors. nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of many natural products and drugs. mhmedical.comnumberanalytics.comnih.govbiomedgrid.com Biological targets, such as enzymes and receptors, are often chiral and interact specifically with one stereoisomer of a compound. mhmedical.comnumberanalytics.comnih.gov

Computational Approaches in this compound SAR Exploration

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches and providing valuable insights into molecular interactions and activity prediction. mdpi.com These methods can help prioritize synthesis efforts and guide the design of novel derivatives.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a compound's structural and physicochemical properties (descriptors) with its biological activity. wikipedia.orgmdpi.commdpi.comnih.govnih.gov For this compound, QSAR could involve calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, topological indices) for this compound and its derivatives and then developing a statistical model that predicts their biological activity based on these descriptors. mdpi.commdpi.com

QSAR models can help to:

Predict the activity of new, untested derivatives. mdpi.comresearchgate.net

Identify which molecular properties are most important for biological activity. mdpi.comnih.gov

Guide the design of libraries of compounds with a higher probability of being active. mdpi.com

While specific QSAR models for this compound are not detailed in the search results, QSAR has been successfully applied to other classes of compounds to understand and predict biological activity. mdpi.commdpi.comnih.gov The methodology generally involves selecting a set of compounds with known structures and activities, calculating their molecular descriptors, and using statistical methods (e.g., regression analysis) to build a predictive model. mdpi.commdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological target, such as a protein or DNA. mdpi.comchemrxiv.orgnih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within the binding site of a target molecule and estimates the binding affinity. mdpi.comchemrxiv.orgnih.gov By docking this compound and its derivatives to potential targets (e.g., proteins involved in multidrug resistance reversal), researchers can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. nih.govmdpi.com This information can inform the design of derivatives with improved binding affinity. mdpi.com

Molecular Dynamics Simulations: These simulations provide a dynamic view of the ligand-target complex over time, accounting for the flexibility of both the ligand and the target and the influence of the surrounding environment (e.g., water molecules). mdpi.comchemrxiv.orgnih.govbiotechrep.ir MD simulations can assess the stability of the binding pose predicted by docking, explore conformational changes upon binding, and calculate binding free energies. mdpi.comchemrxiv.orgnih.govbiotechrep.ir This provides a more realistic picture of the molecular recognition process. mdpi.com

Applied to this compound, these methods could help to:

Identify potential protein targets involved in its observed biological activities, such as the reversal of multidrug resistance.

Understand the molecular basis of the interaction between this compound and its targets.

Predict the binding affinity of designed derivatives before synthesis.

Explain the differences in activity observed between different hatomarubigin analogs.

While specific studies detailing molecular docking and dynamics simulations of this compound are not present in the provided search results, these techniques are widely used in drug discovery and SAR studies for various compound classes to understand ligand-target interactions at the atomic level. mdpi.comchemrxiv.orgnih.govnih.gov

Advanced Research Methodologies in Hatomarubigin a Studies

Genomic and Proteomic Techniques for Biosynthesis Understanding

The biosynthesis of Hatomarubigin A by Streptomyces sp. strain 2238-SVT4 has been significantly clarified through genomic studies focused on identifying and characterizing the responsible gene cluster. nih.gov These investigations provide a genetic blueprint of the enzymatic machinery required to assemble the molecule.

Genomic approaches have been central to understanding how this compound is constructed. Researchers utilized PCR primers designed from the conserved amino acid sequences of aromatase and cyclase genes, which are characteristic of angucycline biosynthesis pathways. nih.gov This strategy successfully amplified putative aromatase and cyclase gene fragments from the genomic DNA of Streptomyces sp. 2238-SVT4. nih.gov To confirm the presence of a single set of these genes, Southern hybridization of the genomic DNA was performed, which revealed single bands corresponding to the aromatase and cyclase gene fragments. nih.gov

Subsequent cloning and sequencing of a 35-kbp DNA fragment led to the identification of the complete hatomarubigin biosynthesis (hrb) gene cluster. nih.gov Analysis of this region revealed 30 to 33 open reading frames (ORFs) that encode the necessary enzymatic proteins for the biosynthesis process. nih.gov The functions of these proteins are inferred from their homology to enzymes in other well-studied angucycline pathways. For instance, the hrbG gene is believed to encode an oxygenase that catalyzes the final 6-hydroxylation step, converting Rubiginone B2 into this compound. nih.govresearchgate.netresearchgate.net Similarly, the hrbX and hrbW gene products are thought to catalyze the 11-hydroxylation of intermediates. nih.govresearchgate.net

This genomic information provides a direct link to the proteome responsible for this compound synthesis. The identified ORFs encode the specific enzymes—the proteomic machinery—that carry out the complex series of chemical reactions, from the initial assembly of the polyketide backbone by polyketide synthases to the final tailoring steps by oxidoreductases and oxygenases that yield the final structure. nih.gov

Table 1: Key Open Reading Frames (ORFs) in the Hatomarubigin Biosynthesis Gene Cluster and Their Putative Functions. nih.gov
Gene/ORFPutative FunctionRole in Biosynthesis
hrbMinimal Polyketide Synthase (PKS)Assembles the initial decaketide backbone from acetyl-CoA and malonyl-CoA units. nih.govnih.gov
hrbKetoreductaseReduces specific keto groups during the modification of the polyketide chain. nih.gov
hrbAromatase/CyclaseCatalyzes the cyclization and aromatization reactions to form the characteristic tetracyclic angucycline framework. nih.gov
hrbO-methyltransferaseAdds a methyl group to a hydroxyl function on the angucycline core. nih.gov
hrbGOxygenaseCatalyzes the 6-hydroxylation of Rubiginone B2 to yield this compound. nih.govresearchgate.netresearchgate.net
hrbX / hrbWOxygenase / ReductasePotentially involved in the 11-hydroxylation of the angucycline intermediate. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The definitive structural confirmation and purity assessment of this compound rely on a combination of advanced chromatographic and spectroscopic methods. These techniques are standard for the analysis of complex natural products.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. researchgate.net When coupled with a photodiode array (PDA) detector, HPLC allows for the separation of the compound from a complex mixture while simultaneously providing its UV-Visible spectrum, which is a characteristic feature. researchgate.net For more detailed analysis, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS) is employed to separate metabolites and provide precise mass data, which helps in confirming the elemental composition of the molecule. researchgate.netresearchgate.net Thin-Layer Chromatography (TLC) is also used as a rapid and effective method for monitoring the purification process. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. researchgate.netucl.ac.uk A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) spectra, are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, further confirming the proposed structure. researchgate.net

Table 2: Analytical Techniques for Structural Confirmation and Purity Assessment of this compound and Related Angucyclines.
TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity Assessment & SeparationRetention time, quantitative purity, UV-Vis spectrum. researchgate.net
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS)Separation & Structural ConfirmationAccurate mass, molecular formula, fragmentation data. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC)Purity Assessment & MonitoringRapid purity check, visualization of mixture components. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationComplete chemical structure, atom connectivity, stereochemistry. researchgate.netucl.ac.uk

In Vitro Cell-Based Assay Systems for Mechanistic Investigations

To understand the biological activity and potential therapeutic applications of this compound, various in vitro cell-based assay systems are utilized. These assays are essential for investigating the compound's mechanism of action at a cellular level. Studies on this compound and structurally related angucyclines have employed assays to probe anticancer, antimicrobial, and other specific cellular activities.

Anticancer Activity Screening: A primary method for mechanistic investigation involves testing the compound's cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. researchgate.netresearchgate.net For example, related angucyclines have been tested against cell lines such as human gastric adenocarcinoma (BGC823), human hepatocarcinoma (HepG2), and human lung cancer (NCI-H460). researchgate.netresearchgate.net Cell viability is typically measured using colorimetric methods like the MTS assay. researchgate.net

Specific Pathway and Target Investigation: Beyond general cytotoxicity, more sophisticated assays are used to pinpoint specific molecular targets. Reporter gene assays can determine if a compound modulates the activity of specific transcription factors or signaling pathways. nih.gov For instance, other angucyclinones were found to antagonize PPAR-γ activity in a cell-based reporter gene assay. nih.gov Furthermore, enzymatic assays can directly measure the inhibition of key cellular targets; related compounds have been shown to inhibit the catalytic activity of enzymes like DNA topoisomerase IIα. researchgate.net

Anti-infective Activity Screening: The therapeutic potential of angucyclines is not limited to cancer. Cell-based assays are also used to screen for antimicrobial activity. For example, the Malstat assay is used to determine the anti-plasmodial activity of compounds against the erythrocytic replication of Plasmodium falciparum, the parasite responsible for malaria. malariaworld.org

Table 3: In Vitro Cell-Based Assays for Mechanistic Studies of Angucyclines.
Assay TypeExample System/Cell LineMechanistic Question Addressed
Cytotoxicity / Cell Proliferation Assay (e.g., MTS)Human cancer cell lines (NCI-H460, HepG2, A375). researchgate.netresearchgate.netDoes the compound inhibit cancer cell growth and survival?
Reporter Gene AssayCell lines engineered with a reporter gene (e.g., luciferase) linked to a specific promoter (e.g., PPAR-γ response element). nih.govDoes the compound modulate a specific signaling pathway or transcription factor activity?
Enzyme Inhibition AssayPurified enzymes (e.g., DNA topoisomerase IIα) or cell lysates. researchgate.netDoes the compound directly inhibit a specific molecular target?
Anti-plasmodial Assay (e.g., Malstat)In vitro culture of Plasmodium falciparum. malariaworld.orgDoes the compound inhibit the growth of the malaria parasite?

Future Research Directions and Translational Perspectives for Hatomarubigin a

Unexplored Biosynthetic Capacities and Pathway Engineering for Novel Hatomarubigins

The elucidation of the hatomarubigin biosynthetic gene cluster in Streptomyces sp. 2238-SVT4 has opened up new avenues for exploring and manipulating the production of these angucycline antibiotics. nih.gov The identified gene cluster comprises 30 open reading frames, including genes for a minimal polyketide synthase (PKS), ketoreductase, aromatase, cyclase, O-methyltransferase, oxidoreductase, and oxygenase, which collectively assemble the hatomarubigin core structure. nih.gov Heterologous expression of a portion of this gene cluster in Streptomyces lividans has successfully yielded Hatomarubigins A, B, and C, confirming the functionality of the cloned genes. nih.gov

A significant opportunity lies in the characterization of the tailoring enzymes within the cluster, which are responsible for the structural diversity observed in the hatomarubigin family. For instance, gene disruption studies have already led to the creation of a novel derivative, Hatomarubigin F (5-hydroxyhatomarubigin E), by inactivating the hrbF gene, which is believed to regulate the regiospecificity of oxygenation enzymes. nih.gov This demonstrates the potential of pathway engineering to generate new-to-nature hatomarubigins with potentially improved or novel biological activities.

Future work could focus on systematically inactivating or overexpressing other tailoring enzymes to produce a library of hatomarubigin analogs. The substrate promiscuity of many angucycline biosynthetic enzymes could be exploited to introduce new starter or extender units into the PKS machinery, leading to the generation of compounds with modified backbones. acs.org Furthermore, understanding the regulatory elements within the gene cluster could allow for the enhancement of production yields, a crucial step for the further development of these compounds.

Gene/EnzymePutative FunctionPotential for Engineering Novel Hatomarubigins
Minimal PKSForms the polyketide backboneIntroduction of new starter/extender units for backbone diversification
hrbFRegulates regiospecificity of oxygenationInactivation leads to novel hydroxylated derivatives like Hatomarubigin F nih.gov
O-methyltransferaseAdds methyl groupsAltering methylation patterns to influence biological activity
Oxidoreductases/OxygenasesCatalyze redox reactionsGenerating derivatives with different oxidation states and functionalities
CyclasesControl ring formationModifying cyclization patterns to create novel polycyclic structures

Rational Design of Novel Hatomarubigin A Analogues with Enhanced Specificity

While pathway engineering offers a powerful approach to generate novel hatomarubigins, rational design provides a complementary strategy to create analogs with tailored properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) of this compound, which dictates how its chemical features interact with biological targets to elicit a specific effect. nih.govyoutube.com Although detailed SAR studies for this compound are still in their infancy, the principles of medicinal chemistry can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. youtube.com

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict how modifications to the this compound scaffold will affect its binding to target proteins. nih.govnih.gov By identifying the key pharmacophoric features responsible for its biological activity, medicinal chemists can design focused libraries of analogs for synthesis and testing. nih.gov For example, if a particular hydroxyl or methyl group is found to be crucial for target engagement, analogs can be designed to enhance this interaction. Conversely, if a part of the molecule is associated with off-target effects, it can be modified or removed to improve the compound's specificity. nih.gov

The synthesis of these rationally designed analogs can be achieved through semi-synthetic modifications of the natural product or through total synthesis. These efforts will be instrumental in developing this compound-based compounds that are more suitable for therapeutic applications.

Design StrategyRationaleDesired Outcome
SAR-guided Modification Exploit knowledge of which parts of the molecule are critical for activity. nih.govAnalogs with enhanced potency and reduced off-target effects.
In Silico Docking Predict binding interactions with target proteins to guide modifications. nih.govDerivatives with improved binding affinity and specificity.
Pharmacophore Modeling Identify essential 3D structural features for biological activity.Design of novel scaffolds that retain key interactive elements.
Bioisosteric Replacement Substitute functional groups with others that have similar physical or chemical properties.Improved pharmacokinetic properties (e.g., solubility, metabolic stability).

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a systems level. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive understanding. mdpi.comfrontiersin.org By simultaneously analyzing the changes in genes, RNA transcripts, proteins, and metabolites in response to this compound treatment, researchers can construct a detailed picture of the compound's cellular effects.

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated by this compound, providing clues about the cellular pathways it perturbs. Proteomic studies can then confirm whether these changes in gene expression translate to alterations in protein levels. Metabolomic profiling can identify changes in the cellular metabolic state, potentially uncovering novel targets or downstream effects of the compound. nih.govcabidigitallibrary.org

When integrated, these multi-omics datasets can help to build comprehensive models of this compound's mechanism of action, identify potential biomarkers of response, and uncover mechanisms of resistance. youtube.com This knowledge is invaluable for the rational design of combination therapies and for personalizing treatment strategies in the future.

Omics ApproachInformation GainedPotential Application to this compound Research
Genomics Identifies genetic factors influencing sensitivity or resistance.Understanding patient-specific responses to this compound.
Transcriptomics Reveals changes in gene expression patterns upon treatment.Identifying cellular pathways affected by this compound.
Proteomics Quantifies changes in protein levels and post-translational modifications.Validating transcriptomic findings and identifying direct protein targets.
Metabolomics Profiles changes in cellular metabolites.Uncovering metabolic reprogramming induced by this compound.

Emerging Methodologies for this compound Research (e.g., Combinatorial Biosynthesis)

Advances in synthetic biology are providing new tools to accelerate the discovery and development of novel natural products like this compound. Combinatorial biosynthesis, which involves mixing and matching biosynthetic genes from different pathways, is a particularly promising methodology for generating chemical diversity. acs.org By expressing genes from the hatomarubigin cluster in combination with genes from other angucycline pathways, it may be possible to create hybrid molecules with unique structures and activities. acs.org

Heterologous expression of the entire hatomarubigin gene cluster in a genetically tractable host organism, such as Streptomyces coelicolor or Streptomyces albus, can facilitate both fundamental studies and engineered production. mdpi.comst-andrews.ac.uk These engineered strains can serve as platforms for introducing genetic modifications to the pathway, allowing for the rapid production and screening of new hatomarubigin derivatives. researchgate.net

Furthermore, cell-free biosynthesis systems are emerging as a powerful tool for producing complex natural products in vitro. researchgate.net These systems, which utilize purified enzymes or cell extracts, offer greater control over reaction conditions and can bypass the complexities of working with living organisms. As these technologies mature, they could provide a rapid and efficient means of producing and testing novel hatomarubigin analogs.

MethodologyDescriptionApplication to this compound
Combinatorial Biosynthesis Mixing and matching genes from different biosynthetic pathways. acs.orgCreation of hybrid angucyclines with novel structures and activities.
Heterologous Expression Transferring the biosynthetic gene cluster to a new host organism. mdpi.comst-andrews.ac.ukImproved production yields and a platform for genetic engineering.
Cell-Free Biosynthesis In vitro production using purified enzymes or cell extracts. researchgate.netRapid prototyping and production of this compound and its analogs.
CRISPR-based Genome Editing Precise modification of the native biosynthetic gene cluster.Targeted gene knockouts, insertions, and replacements for pathway engineering.

Q & A

Q. What are the structural characteristics of Hatomarubigin A, and how do they influence its biological activity?

this compound belongs to the angucycline family, characterized by a benz[a]anthraquinone skeleton with a tetrahydronaphthalene moiety and a 1,4-dihydroxyanthraquinone framework. Its multidrug-resistance reversal activity is linked to hydroxylation patterns (C-6 and C-11 positions), as shown by NMR and UV spectroscopic analyses . Methodologically, structural elucidation requires:

  • High-resolution EI-MS for molecular formula determination (e.g., C₁₉H₁₆O₆).
  • COSY/HMBC NMR experiments to map proton-spin networks and long-range carbon-proton couplings.
  • Regiospecific oxygenation analysis via gene disruption (e.g., hrbF knockout) to identify hydroxylation sites .

Q. What experimental systems are used to study this compound biosynthesis?

Heterologous expression in Streptomyces lividans is the primary system. Key steps include:

  • Cloning the 25-gene hrb cluster (e.g., hrbR1–hrbX) into plasmid vectors (e.g., pWHM3).
  • Validating gene function via knockout/complementation (e.g., hrbF disruption reduces this compound yield but produces Hatomarubigin F).
  • HPLC profiling (80% methanol mobile phase) to monitor metabolites in fermented broth .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene function assignments during this compound biosynthesis studies?

Discrepancies often arise from genes with no homology to known angucycline pathways (e.g., hrbF). A robust workflow includes:

  • Comparative HPLC analysis : Contrast metabolite profiles of wild-type vs. knockout strains (e.g., loss of Hatomarubigin D in hrbY-deficient strains).
  • Genetic complementation : Reintroduce deleted genes (e.g., hrbF) to restore original metabolite profiles.
  • Enzyme specificity assays : Test putative oxygenases (e.g., HrbW/X for C-11 hydroxylation) using isotopic labeling or in vitro reactions .

Q. What methodological challenges arise when isolating novel Hatomarubigin derivatives, and how can they be addressed?

Isolation of minor metabolites (e.g., Hatomarubigin F) requires:

  • Large-scale fermentation (5+ liters) to accumulate sufficient biomass.
  • Multi-step chromatography : Ethyl acetate extraction, followed by reversed-phase HPLC with phosphoric acid/citrate buffers to separate polar derivatives.
  • Low-yield optimization : Adjust media composition (e.g., soluble starch/soybean meal) to enhance precursor availability .

Q. How can researchers validate the regiospecificity of oxygenases in Hatomarubigin biosynthesis?

Use a combination of:

  • Gene disruption : Compare hydroxylation patterns in hrbG (C-6) or hrbW/X (C-11) mutants.
  • Isotope tracing : Feed ¹³C-labeled precursors to track hydroxylation sites via NMR.
  • Enzyme kinetics : Purify oxygenases and measure substrate specificity in vitro .

Data Analysis & Reproducibility

Q. What criteria ensure reproducibility in heterologous expression experiments for Hatomarubigin studies?

Key protocols include:

  • Strain validation : Use Streptomyces lividans TK23 with standardized plasmids (e.g., pWHM3-HR-Y).
  • Fermentation consistency : Control pH (6.2–7.2), temperature (27°C), and agitation speed.
  • Analytical calibration : Normalize HPLC retention times and UV absorption (470 nm) against reference standards .

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted during structural elucidation?

Address discrepancies by:

  • Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. methanol-d₄ to identify solvent-dependent shifts.
  • Cross-validation : Use HMQC/HMBC to confirm connectivity and rule out artifacts.
  • Crystallography : If feasible, obtain X-ray structures to resolve ambiguous proton assignments .

Experimental Design

Q. What controls are essential for gene function studies in Hatomarubigin biosynthesis?

Include:

  • Empty vector controls : S. lividans transformed with plasmid lacking the hrb cluster.
  • Complementation strains : Reintroduce disrupted genes to confirm phenotype reversibility.
  • Negative metabolites : Monitor known intermediates (e.g., rubiginone B₂) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hatomarubigin A
Reactant of Route 2
Hatomarubigin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.